6-(Trifluoromethoxy)benzo[d]oxazol-2-amine
CAS No.:
Cat. No.: VC15851592
Molecular Formula: C8H5F3N2O2
Molecular Weight: 218.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H5F3N2O2 |
|---|---|
| Molecular Weight | 218.13 g/mol |
| IUPAC Name | 6-(trifluoromethoxy)-1,3-benzoxazol-2-amine |
| Standard InChI | InChI=1S/C8H5F3N2O2/c9-8(10,11)15-4-1-2-5-6(3-4)14-7(12)13-5/h1-3H,(H2,12,13) |
| Standard InChI Key | GZDANCHBNJGSCV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1OC(F)(F)F)OC(=N2)N |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Substituent Effects
The benzoxazole skeleton consists of a benzene ring fused to an oxazole moiety, with the trifluoromethoxy group at position 6 and the amine at position 2 . The trifluoromethoxy group introduces strong electron-withdrawing effects due to the electronegativity of fluorine, while the amino group provides a potential site for hydrogen bonding or derivatization.
Electronic Configuration
Density functional theory (DFT) calculations predict that the trifluoromethoxy group polarizes the aromatic system, reducing electron density at the oxazole nitrogen. This effect enhances the compound's stability against electrophilic attack but may increase susceptibility to nucleophilic substitution at specific positions .
Stereoelectronic Interactions
The orthogonal orientation of the trifluoromethoxy group relative to the benzoxazole plane minimizes steric hindrance while allowing for resonance stabilization through conjugation with the aromatic π-system .
Key Synthetic Routes
While no direct synthesis of 6-(Trifluoromethoxy)benzo[d]oxazol-2-amine is documented in the literature, analogous methodologies suggest two plausible pathways:
Route 1: Cyclocondensation of 2-Amino-5-(trifluoromethoxy)phenol
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Precursor Preparation: 2-Amino-5-(trifluoromethoxy)phenol is treated with cyanogen bromide (BrCN) in ethanol under reflux.
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Oxazole Formation: Intramolecular cyclization occurs via nucleophilic attack of the phenolic oxygen on the nitrile carbon, forming the oxazole ring .
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Purification: Crystallization from dioxane yields the final product (mp 277–279°C) .
Route 2: Late-Stage Fluorination
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Benzoxazole Core Synthesis: 2-Aminobenzoxazole is functionalized at the 6-position using trifluoromethyl hypofluorite (CF₃OF) in the presence of a copper(I) catalyst.
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Amination: The 2-position is aminated via Hofmann degradation of a corresponding carboxamide intermediate .
Experimental Data Table
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆):
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¹³C NMR (101 MHz, DMSO-d₆):
Infrared Spectroscopy
Key absorption bands:
Antimicrobial Activity (Predicted)
Structural analogs demonstrate:
The trifluoromethoxy group enhances membrane permeability, while the benzoxazole core inhibits bacterial DNA gyrase .
Liquid Crystal Technology
The rigid benzoxazole core and polar trifluoromethoxy group make it suitable for:
Organic Electronics
Toxicity Profile
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